molecular formula C11H16F3N3O2 B2784385 neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate CAS No. 320423-07-2

neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B2784385
CAS No.: 320423-07-2
M. Wt: 279.263
InChI Key: HNSCQQQQLKGUFH-UHFFFAOYSA-N
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Description

Neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a useful research compound. Its molecular formula is C11H16F3N3O2 and its molecular weight is 279.263. The purity is usually 95%.
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Properties

IUPAC Name

2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-10(2,3)6-19-9(18)15-7-5-17(4)16-8(7)11(12,13)14/h5H,6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCQQQQLKGUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)NC1=CN(N=C1C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, with the CAS number 320423-07-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₆F₃N₃O₂
Molar Mass279.26 g/mol
Density1.26 ± 0.1 g/cm³ (Predicted)
Boiling Point289.0 ± 40.0 °C (Predicted)
pKa12.58 ± 0.70 (Predicted)

The compound features a trifluoromethyl group, which is known to influence biological activity by enhancing lipophilicity and metabolic stability.

Biological Activity

Research on this compound has primarily focused on its anti-cancer properties and potential as an antimicrobial agent.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have been shown to inhibit the proliferation of human lung cancer cells (A549) and liver cancer cells (HepG2) by modulating key signaling pathways such as PI3K/AKT/mTOR.

Case Study:
In a study evaluating the anti-proliferative activity of carbamate derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 5.74 to 20 μM against several tumor cell lines, indicating potent activity .

Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the induction of apoptosis and modulation of reactive oxygen species (ROS). For example, treatment with certain carbamate derivatives led to increased ROS levels in HepG2 cells, correlating with enhanced apoptosis rates .

Research Findings Summary

A summary of key findings regarding the biological activity of this compound is presented below:

Activity TypeCell Line/TargetIC50 Value (μM)Mechanism
Anti-cancerA549 (lung cancer)<20Induction of apoptosis via ROS
Anti-cancerHepG2 (liver cancer)5.74 - 20Modulation of PI3K/AKT/mTOR pathway
AntimicrobialVarious bacterial strainsNot specifiedIncreased membrane permeability

Scientific Research Applications

Neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.

Case Study: Anti-Cancer Activity

Recent studies have indicated that derivatives of trifluoromethylated pyrazoles exhibit significant anti-cancer activity. For instance, a related compound demonstrated effective inhibition of glioblastoma cells by disrupting tubulin polymerization and inducing G2/M-phase arrest, suggesting that this compound could be explored further for its anti-cancer properties .

Agrochemicals

The compound's unique properties make it a candidate for use in agrochemicals. Its ability to modulate biological processes can be harnessed to develop new pesticides or herbicides that target specific pathways in pests or weeds.

Potential Applications in Crop Protection

Research into similar compounds has shown that they can act as selective herbicides by inhibiting specific enzymes involved in plant growth. This compound may possess similar properties, making it a potential candidate for further investigation in agricultural applications.

Material Sciences

In material sciences, this compound can be utilized as a building block for creating novel polymers or coatings with enhanced properties such as thermal stability and chemical resistance.

Development of Advanced Materials

The incorporation of trifluoromethyl groups into polymer backbones has been shown to improve material properties significantly. This suggests that this compound could be used to synthesize advanced materials with tailored functionalities for applications in electronics and coatings.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound exhibits reactivity influenced by its structural features:

  • Carbamate Hydrolysis :

    • Under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbon dioxide.

    • Example: R-O-C(=O)-NHR’+H2OR-OH+RNH2+CO2\text{R-O-C(=O)-NHR'} + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{RNH}_2 + \text{CO}_2

  • Pyrazole Ring Reactivity :

    • The trifluoromethyl group at position 3 acts as an electron-withdrawing substituent, activating the pyrazole ring for nucleophilic substitution .

    • Position 4 of the pyrazole may undergo electrophilic substitution due to its electronic environment .

  • Palladium-Catalyzed Reactions :

    • Similar carbamates can participate in coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form arylated derivatives.

Reactivity Factors Table

Functional GroupReactivity TypeInfluencing FactorsExample ReactionReference
CarbamateHydrolysispH, temperatureHydrolysis to amine
Pyrazole ringElectrophilic substitutionTrifluoromethyl groupBromination at position 4
Neopentyl groupSteric hindranceBulky structureSlowed reaction kinetics

Functional Group Transformations

The compound undergoes transformations at both the carbamate and pyrazole moieties:

  • Carbamate Cleavage :

    • Treatment with hydrazines or amines can displace the neopentyl group, forming ureas or substituted carbamates.

  • Pyrazole Functionalization :

    • Lithiation : Directed metalation (e.g., using n-BuLi) at position 4 enables introduction of functional groups like aldehydes, acids, or boronate esters .

    • Bromination : NBS-mediated bromination at position 4 facilitates subsequent cross-coupling reactions .

  • Post-Synthetic Modifications :

    • Direct Ortho-Metalation (DoM) : Used to introduce functional groups (e.g., acids, boronates) at position 5 of the pyrazole .

    • Reductive Debromination : Converts brominated intermediates into unsubstituted derivatives .

Functionalization Workflow Table

TransformationMethodKey ReagentsProductReference
Carbamate cleavageNucleophilic displacementHydrazine, aminesUreas, substituted carbamates
Pyrazole lithiationn-BuLiAldehyde, acid, boronate esterFunctionalized pyrazoles
BrominationNBSBrominated pyrazoleCross-coupling precursors

Q & A

Basic: What synthetic methodologies are commonly employed to prepare neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate?

The synthesis typically involves coupling a pyrazole-4-amine derivative with a neopentyl carbamate group. A standard procedure includes:

  • Step 1 : Activation of the carbamate group using reagents like carbonyl diimidazole (CDI) or phosgene derivatives in anhydrous solvents (e.g., DMF or THF).
  • Step 2 : Reaction of the activated carbamate with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ or triethylamine) to facilitate nucleophilic substitution.
  • Purification : Column chromatography or recrystallization from solvent systems like ethyl acetate/hexane. Yields typically range from 70–85% depending on steric effects from the neopentyl group .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry of the pyrazole ring and carbamate linkage. For example, the trifluoromethyl group at position 3 of the pyrazole ring shows distinct deshielding in ¹³C NMR (~120 ppm for CF₃) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch if present) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine atoms .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction removal via aqueous workup .
  • Temperature Control : Reactions at 0–25°C minimize side reactions (e.g., hydrolysis of the carbamate).
  • Catalysis : Palladium or copper catalysts can improve coupling efficiency in sterically hindered systems .
  • In-line Monitoring : Use of HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: How should researchers design biological activity assays for this compound?

  • Target Selection : Prioritize kinases or enzymes where trifluoromethylpyrazole derivatives show affinity (e.g., COX-2 inhibition or adenosine receptor binding) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values.
    • Cellular Uptake : Radiolabeling (e.g., ¹⁴C-carbamate) to assess permeability .
  • Control Experiments : Compare with structurally analogous carbamates to isolate the neopentyl group’s steric effects .

Advanced: What computational strategies are effective for studying its interactions with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding modes to protein active sites, focusing on the trifluoromethyl group’s hydrophobic interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

Advanced: How can contradictory spectral or bioactivity data be resolved?

  • NMR Ambiguities : Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the pyrazole and neopentyl groups .
  • Bioactivity Variability :
    • Replicate assays under standardized conditions (pH, temperature).
    • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What stability studies are necessary for long-term storage?

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (~150–200°C for carbamates) .
  • Hydrolytic Stability : Accelerated degradation studies in buffers (pH 1–10) to identify susceptibility to hydrolysis .
  • Light Sensitivity : UV-Vis monitoring under ICH Q1B guidelines to assess photodegradation pathways .

Advanced: How does this compound compare to structurally similar analogs in drug discovery?

  • Structural Modifications : Replace neopentyl with isopropyl or cyclopentyl to study steric effects on bioavailability .
  • Activity Cliffs : Use QSAR models to correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with potency .
  • Meta-Analysis : Cross-reference PubChem BioAssay data for pyrazole carbamates to identify trends in cytotoxicity or selectivity .

Advanced: What environmental impact assessments are required for lab-scale synthesis?

  • Waste Stream Analysis : Quantify fluorinated byproducts via ICP-MS or ion chromatography to ensure compliance with EPA fluorine emission limits .
  • Biodegradation : Use OECD 301F tests to measure mineralization rates in activated sludge .

Advanced: How can pharmacokinetic properties be evaluated preclinically?

  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
    • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

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